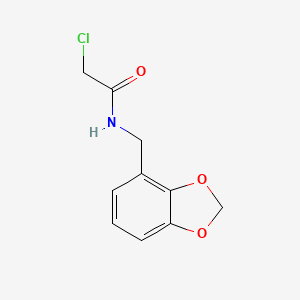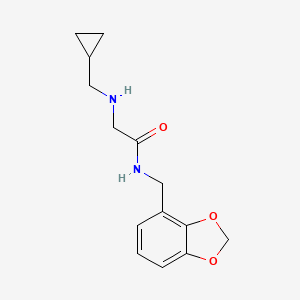
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. DMAPA is a white crystalline powder that is soluble in water and has a molecular formula of C8H13NO4.
Mecanismo De Acción
The mechanism of action of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been shown to have a low toxicity profile in animal studies. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid is its versatility in various fields of research, including medicinal chemistry, organic synthesis, and materials science. However, its limitations include its low solubility in organic solvents and its high reactivity towards water.
Direcciones Futuras
There are several future directions for the research on 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid. One potential area of research is the development of new synthetic methods for 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid that are more efficient and cost-effective. Another area of research is the investigation of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's potential applications in materials science, such as its use as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's mechanism of action and its potential applications in medicinal chemistry.
Métodos De Síntesis
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid can be synthesized through various methods, including the reaction of 2-methylpropanoic acid with oxalyl chloride, followed by reaction with 1,4-dioxane-2,3-diol. Another method involves the reaction of 2-methylpropanoic acid with thionyl chloride, followed by reaction with 1,4-dioxane-2,3-diol.
Aplicaciones Científicas De Investigación
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(1,4-dioxane-2-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,8(12)13)10-7(11)6-5-14-3-4-15-6/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWTXSAMUJQNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxane-2-carboxamido)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B7587252.png)
![4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587260.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)



![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)
![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)